STING agonist-38
Description
Structure
2D Structure
Properties
Molecular Formula |
C29H29F3N8O4 |
|---|---|
Molecular Weight |
610.6 g/mol |
IUPAC Name |
2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxy-1-[3-[[5-[2-(trifluoromethyl)phenyl]-1,3-oxazol-2-yl]amino]propyl]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C29H29F3N8O4/c1-4-40-21(12-16(2)38-40)26(42)37-27-36-20-13-17(25(33)41)14-22(43-3)24(20)39(27)11-7-10-34-28-35-15-23(44-28)18-8-5-6-9-19(18)29(30,31)32/h5-6,8-9,12-15H,4,7,10-11H2,1-3H3,(H2,33,41)(H,34,35)(H,36,37,42) |
InChI Key |
SAIPDXPIJPBWOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCNC4=NC=C(O4)C5=CC=CC=C5C(F)(F)F)C(=CC(=C3)C(=O)N)OC |
Origin of Product |
United States |
Immunomodulatory Effects of Sting Agonist D61 Within the Tumor Microenvironment
Activation and Maturation of Antigen-Presenting Cells (APCs)
Dendritic Cell (DC) Activation and Phenotypic Maturation
Information regarding the specific effects of STING Agonist D61 on the activation and phenotypic maturation of dendritic cells is not available in the reviewed scientific literature.
Promotion of DC Cross-Priming for T-Cell Responses
There is no specific data available on how STING Agonist D61 promotes the cross-priming of dendritic cells for T-cell responses.
Reprogramming of Tumor-Associated Macrophages (TAMs) towards Anti-Tumor Phenotypes
Research detailing the role of STING Agonist D61 in reprogramming tumor-associated macrophages towards an anti-tumor phenotype could not be located.
Upregulation of Co-stimulatory Molecules (e.g., CD86, CD40) on APCs
Specific findings on the upregulation of co-stimulatory molecules such as CD86 and CD40 on antigen-presenting cells following treatment with STING Agonist D61 are not documented in the available literature.
Orchestration of Adaptive Immune Responses
Priming and Recruitment of Cytotoxic CD8+ T Lymphocytes
There is no available research that specifically details the mechanisms by which STING Agonist D61 primes and recruits cytotoxic CD8+ T lymphocytes into the tumor microenvironment.
Modulation of CD4+ T-Cell Responses
Activation of the STING pathway by agonists can lead to the enhanced co-stimulation and differentiation of CD4+ T cells. cell-stress.comnih.gov This is partly achieved through the repolarization of type-2 macrophages into pro-inflammatory type-1 macrophages, which are more effective at activating T cells. cell-stress.comnih.gov While much of the focus has been on CD8+ T cells, the potential of leveraging CD4+ T cells in combination with STING agonists is an area of active research. For instance, studies have explored the use of mouse CD4+ T helper cells with a STING agonist to treat locally advanced breast cancer models. cell-stress.com The diverse nature of CD4+ T cell responses necessitates careful consideration in therapeutic strategies. cell-stress.com Mild activation of STING signaling has been shown to boost the differentiation of T helper 1 (TH1) and T helper 9 (TH9) cells, suggesting that the level of STING activation can influence the nature of the CD4+ T cell response. cell-stress.comnih.gov
Induction of Tumor-Specific T-Cell Immunity
A critical function of STING agonists like D61 is the induction of a potent, tumor-specific T-cell response. thno.orgnih.gov By activating the STING pathway within the TME, these agonists trigger the production of type I interferons (IFNs). cell-stress.comnih.govnih.govnih.gov Type I IFNs are crucial for the maturation and activation of dendritic cells (DCs), which are key antigen-presenting cells (APCs). thno.org Activated DCs can then effectively prime naive T cells against tumor-associated antigens. thno.orgnih.govnih.gov
This process enhances the cross-priming of tumor antigen-specific CD8+ T cells, leading to their increased infiltration into the tumor. nih.gov Studies have shown that intratumoral injection of STING agonists leads to the rejection of established tumors, a process that is dependent on CD8+ T cells. nih.govnih.gov This induction of systemic anti-tumor immunity is capable of not only eliminating the primary tumor but also distant metastases and establishing long-term immunological memory. nih.gov
Impact on T-Cell Functionality and Potential Functional Impediments upon Direct STING Activation
While STING activation generally promotes anti-tumor T-cell responses, direct and potent stimulation of T cells by STING ligands can have contrasting effects. nih.gov High local concentrations of STING agonists have been reported to promote rapid T-cell apoptosis. mdpi.com Potent STING signaling can lead to reduced T-cell proliferation and the induction of cell death by apoptosis. cell-stress.comnih.gov This suggests a delicate balance is required; mild STING activation can boost T-cell differentiation and function, whereas overly strong signaling may be detrimental. cell-stress.comnih.gov Furthermore, activation of the cGAS-STING pathway can lead to the upregulation of inhibitory molecules like PD-L1 and IDO in the TME, which could potentially attenuate the anti-tumor efficacy of STING agonists. mdpi.commdpi.com
Remodeling of the Tumor Microenvironment (TME)
The administration of STING agonists can profoundly alter the TME, shifting it from a state that promotes tumor growth to one that is conducive to immune-mediated tumor destruction.
Conversion of Immunologically "Cold" Tumors to "Hot" Tumors
Many tumors are characterized as "cold" due to a lack of immune cell infiltration, which is a primary reason for the failure of immunotherapies like immune checkpoint inhibitors. nih.gov STING agonists can convert these "cold" tumors into "hot," T-cell-inflamed tumors. nih.govnih.gov This transformation is driven by the STING-mediated production of type I IFNs and other pro-inflammatory cytokines, which promotes the recruitment and activation of various immune cells, most notably CD8+ T cells. nih.gov This process of reconditioning the TME is a key mechanism by which STING agonists enhance anti-tumor immunity. nih.gov
Secretion of Chemokines (e.g., CCL5, CXCL9, CXCL10) and Immune Cell Infiltration
A hallmark of STING activation is the robust secretion of a specific profile of chemokines that are critical for recruiting immune cells into the tumor. In murine models of pancreatic cancer, the STING agonist DMXAA stimulated the elevated secretion of T-cell-attracting chemokines CCL5, CXCL9, and CXCL10. nih.gov This chemokine production was observed in STING-activated macrophages and was associated with the repolarization of suppressive M2-type macrophages to an inflammatory M1-type. nih.gov The upregulation of these chemokines is a common finding across various cancer models and is linked to increased infiltration of CD8+ T cells and other immune effector cells. nih.govmdpi.com
| Chemokine | Function in TME | Source of Secretion (upon STING activation) |
| CCL5 | T-cell attractant | Macrophages, Cancer cells |
| CXCL9 | T-cell attractant | Macrophages, Cancer cells |
| CXCL10 | T-cell attractant | Macrophages, Cancer cells |
Influence on Immunosuppressive Cell Populations (e.g., Regulatory T cells, Myeloid-Derived Suppressor Cells)
The TME is often populated with immunosuppressive cells that hinder effective anti-tumor immunity. STING agonists can counteract this suppression. For instance, low doses of the STING agonist c-di-GMP have been shown to reduce immune suppression by converting a subpopulation of myeloid-derived suppressor cells (MDSCs) into an immune-stimulating phenotype that produces IL-12. thno.org In models of nasopharyngeal carcinoma, STING signaling was found to repress the induction of MDSCs. nih.gov Furthermore, STING activation can lead to a decrease in tumor regulatory T cells (Tregs). nih.gov By reprogramming or reducing the numbers of these suppressive cell populations, STING agonists help to create a more favorable environment for anti-tumor T cells to function. researchgate.net
| Immunosuppressive Cell Type | Effect of STING Agonist D61 |
| Regulatory T cells (Tregs) | Decreased numbers in the tumor |
| Myeloid-Derived Suppressor Cells (MDSCs) | Conversion to immune-stimulating phenotype, Repressed induction |
Information on STING Agonist D61 and Tumor Vasculature Normalization Currently Unavailable in Publicly Accessible Research
Extensive research has not yielded specific information connecting the chemical compound "STING Agonist D61" to the subject of tumor vasculature normalization. While the compound is identified as a stimulator of interferon genes (STING) agonist, its direct effects on the normalization of blood vessels within the tumor microenvironment are not detailed in the available scientific literature.
STING Agonist D61, also identified by its CAS number 2850251-27-1, is recognized for its role in activating the STING pathway. This activation leads to the production of type I interferons and other inflammatory cytokines. For instance, research has shown that D61 can induce the expression of Interferon-β (IFN-β) and the chemokine CXCL10 in monocyte cell lines. caymanchem.com Furthermore, in preclinical models, specifically a CT26 murine colon cancer model, administration of D61 has been observed to reduce tumor volume. caymanchem.com
The broader class of STING agonists has been a significant focus of cancer immunotherapy research. Activation of the STING pathway is known to remodel the tumor microenvironment, converting immunologically "cold" tumors into "hot" tumors that are more responsive to immune attack. targetmol.com This process involves enhancing the infiltration and activation of effector immune cells. A key aspect of this immunomodulation for some STING agonists involves the normalization of the tumor vasculature, which can improve T-cell infiltration and alleviate hypoxia. nih.govresearchgate.net However, studies detailing this specific mechanism of action for STING Agonist D61 are not presently available.
The primary research associated with STING Agonist D61 focuses on the development of orally bioavailable amidobenzimidazole analogues that target the STING receptor. caymanchem.com This works details its general capabilities as a STING agonist but does not extend to its effects on the tumor vasculature.
Therefore, a detailed article on the "Considerations for Tumor Vasculature Normalization" specifically for STING Agonist D61 cannot be generated at this time due to a lack of specific research findings on this topic.
Preclinical Efficacy Studies of Sting Agonist D61 in Cancer Models
Monotherapy Efficacy of D61 in Syngeneic Tumor Models (e.g., CT-26 Colon Carcinoma)
Preclinical investigations in syngeneic mouse models, which utilize mice with a competent immune system, have been instrumental in demonstrating the standalone efficacy of D61.
In the widely used CT-26 syngeneic colon carcinoma model, D61 as a monotherapy has shown the ability to effectively inhibit tumor growth. researchgate.net Studies have reported that treatment with D61 leads to a significant reduction in tumor progression compared to control groups. This anti-tumor activity is attributed to the potent activation of the STING pathway at the nanomolar level, which initiates a cascade of immune responses directed against the tumor. mdpi.com
Table 1: Summary of D61 Monotherapy Efficacy in CT-26 Model
| Parameter | Observation | Source(s) |
|---|---|---|
| Tumor Growth | Effective inhibition of tumor growth | researchgate.net |
| Tolerance | Good tolerance observed during treatment | researchgate.net |
A key aspect of successful cancer immunotherapy is the generation of a lasting immune memory against the tumor. While direct long-term immunity studies for D61 are emerging, the activation of the STING pathway by agonists is known to bridge the innate and adaptive immune systems. This process is crucial for the development of durable anti-tumor immunity, suggesting that D61's mechanism of action holds the potential for long-term tumor control.
Evaluation of D61 Efficacy Across Various Administration Routes in Preclinical Settings
A significant advantage of D61 highlighted in preclinical studies is its effectiveness when administered through various routes, underscoring its versatility and potential for clinical development.
Direct injection of D61 into the tumor has been shown to be an effective method of administration in the CT-26 colon carcinoma model. researchgate.net This localized delivery method concentrates the agonist at the tumor site, leading to robust local immune activation and subsequent inhibition of tumor growth.
Preclinical data has confirmed that D61 maintains its anti-tumor efficacy when administered systemically. researchgate.net In the CT-26 model, intravenous, intraperitoneal, and notably, oral administration all resulted in effective tumor growth inhibition. researchgate.net The oral bioavailability of D61 is a particularly important feature, as it offers a more convenient and less invasive treatment option. researchgate.net
Table 2: Efficacy of D61 by Administration Route in CT-26 Model
| Administration Route | Outcome | Source(s) |
|---|---|---|
| Intratumoral | Effective tumor growth inhibition | researchgate.net |
| Intravenous | Effective tumor growth inhibition | researchgate.net |
| Intraperitoneal | Effective tumor growth inhibition | researchgate.net |
| Oral | Effective tumor growth inhibition | researchgate.net |
D61's Potential in Specific Preclinical Cancer Types
While the most detailed preclinical efficacy data for D61 currently comes from the CT-26 colon carcinoma model, the fundamental role of the STING pathway in cancer immunology suggests its potential applicability across a range of malignancies. The promising results in a colon cancer model pave the way for future investigations into other cancer types that are known to be responsive to immune-based therapies. Further research is needed to explore the efficacy of D61 in preclinical models of glioblastoma, pancreatic ductal adenocarcinoma, and breast cancer.
Rational Design and Structural Insights into Sting Agonists, Including D61
Comparative Molecular and Immunological Impacts of Diverse STING Agonist Chemotypes
Differential Potency and Transcriptional Signatures
STING agonists vary significantly in their potency, defined by their efficacy in activating the STING pathway and inducing downstream signaling. This potency is often measured by the concentration required to achieve a specific biological effect, such as the induction of reporter genes or cytokines. For instance, STING agonist D61 has demonstrated nanomolar potency, exhibiting EC50 values of 52.9 nM for inducing an IFN3-inducible secreted alkaline phosphatase (SEAP) reporter gene and 116 nM for an IFN-β-inducible reporter gene in cell-based assays caymanchem.com. Other STING agonists also display a range of potencies; for example, the synthetic agonist MSA-2 has shown EC50 values as low as 8 ± 7 nM for IFN-β secretion in THP-1 cells nih.gov. In contrast, natural cyclic dinucleotides (CDNs) like cGAMP and synthetic analogs such as diABZI, while potent activators, can exhibit different profiles of induction nih.govnih.gov. Studies comparing different CDN classes indicate that some, like CDA, elicit high peak induction levels in tested cell types researchgate.net. The synthetic agonist 8803 has been characterized as having high potency, comparable to or exceeding other synthetic agonists like ML-RR nih.govresearchgate.net.
Beyond potency, STING agonists elicit distinct transcriptional signatures, meaning they can induce unique patterns of gene expression. These differences can influence the breadth and specificity of the immune response. For example, while D61 significantly increases the transcription of IFN-β and the chemokine CXCL10 caymanchem.com, other agonists like DMXAA have been shown to induce a much broader array of cytokines, including CCL2, CCL3, CCL4, CCL5, CCL11, CXCL1, CXCL2, IL-6, IL-10, IL-12p70, IL-17A, IL-22, IL-27, and TNFα nih.gov. Similarly, potent synthetic agonists like 8803 are noted for robust production of IL-6 and TNFα, alongside IL-18, whereas diABZI shows more limited induction of certain chemokines and cytokines compared to others nih.govresearchgate.net. These variations in transcriptional output underscore how different chemical structures can modulate the STING pathway's downstream gene expression programs.
| STING Agonist | Potency (EC50, nM) | Key Cytokines Induced (Examples) | Notes on Transcriptional Signature |
| D61 | 52.9 (SEAP), 116 (IFN-β) | IFN-β, CXCL10 | Increases IFN-β and CXCL10 transcription caymanchem.com |
| MSA-2 | 8 ± 7 (IFN-β) | IFN-β | Potent induction of IFN-β nih.gov |
| CDA | Not specified | Not specified | Elicits highest peak induction levels in tested cell types researchgate.net |
| DMXAA | Not specified | CCL2, CCL3, CCL4, CCL5, CCL11, CXCL1, CXCL2, IL-6, IL-10, IL-12p70, IL-17A, IL-22, IL-27, TNFα, CXCL10, IL-18 | Broad induction of numerous cytokines nih.gov |
| 8803 | High potency | IL-6, TNFα, IL-18 | Robust production of specific cytokines researchgate.net |
| diABZI | Not specified | Limited CXCL10, IL-18 induction | Less induction of certain cytokines compared to others nih.gov |
Variation in Cytokine Secretion Profiles and Immune Cell Trafficking
The differential induction of cytokines by various STING agonists significantly impacts the resultant immune milieu. Type I interferons (IFN-I), such as IFN-β, and pro-inflammatory cytokines like TNF-α and IL-6 are key mediators of STING-driven immune responses nih.govcaymanchem.comresearchgate.netmdpi.com. As detailed above, D61 is noted for increasing IFN-β and CXCL10 secretion caymanchem.com. DMXAA, a flavonoid derivative, is associated with a broad spectrum of cytokine and chemokine induction, including IL-6 and TNFα, as well as chemokines like CCL2 and CXCL10, which are critical for immune cell recruitment nih.gov. Other agonists, such as 8803, also exhibit robust induction of IL-6 and TNFα researchgate.net.
Challenges and Future Directions in Sting Agonist Research
Optimization of Pharmacological Properties and Bioavailability
A significant barrier to the clinical success of early STING agonists, particularly natural cyclic dinucleotides (CDNs) like 2'3'-cGAMP, has been their unfavorable pharmacological profiles. These molecules are often poorly membrane-permeable and susceptible to rapid enzymatic degradation, leading to poor bioavailability and limiting their administration to direct intratumoral injections nih.gov.
Strategies to Address Rapid Clearance and Poor Pharmacokinetics
The inherent characteristics of first-generation CDN-based agonists, such as their negative charge and susceptibility to degradation by enzymes like ENPP1, result in rapid clearance from the body and a short half-life nih.gov. This necessitates high or frequent dosing, which can increase the risk of systemic toxicity.
To counter these issues, several innovative strategies are being pursued:
Drug Delivery Systems (DDS): Encapsulating STING agonists within various nanocarriers has emerged as a leading strategy. Liposomes, polymers, and hydrogels can protect the agonist from enzymatic degradation, improve solubility, prolong circulation time, and enhance accumulation in tumor tissue nih.gov. For instance, nanoencapsulation has been shown to improve the half-life of cGAMP by as much as 40-fold, allowing for sufficient tumor accumulation even with intravenous administration nih.gov.
Conjugation: Linking STING agonists to other molecules, such as polymers (e.g., PEGylation) or antibodies, can significantly improve their pharmacokinetic profile. Antibody-drug conjugates (ADCs) can specifically target the agonist to tumor cells, increasing local concentration and minimizing systemic exposure. Similarly, stable conjugation of dimeric amidobenzimidazoles (diABZI) to polymers has been shown to retain STING activation potential while leveraging the improved pharmacokinetics of the macromolecule anl.gov.
Structural Modification: Synthetic chemistry has been employed to create second-generation CDNs and non-nucleotide agonists with improved stability. For example, replacing the phosphodiester bond in CDNs with a more resistant thiophosphodiester bond enhances their resistance to hydrolysis researchgate.net.
Development of Orally Bioavailable Compounds
The need for intratumoral injections limits the application of STING agonists, especially for metastatic or inaccessible tumors. Consequently, the development of systemically and, ideally, orally bioavailable compounds is a major goal in the field. This has led to the discovery of non-nucleotide, small-molecule STING agonists.
A notable success in this area is the development of amidobenzimidazole (ABZI) and dimeric amidobenzimidazole (diABZI) compounds, which can be administered intravenously and show potent, systemic anti-tumor activity lightsources.orgnih.govresearchgate.net. Further optimization of this class led to compounds like D61 , which exhibits favorable pharmacokinetic properties and metabolic stability, allowing for effective tumor growth inhibition via multiple administration routes, including oral nih.govhoustonmethodist.org.
Another significant advancement is the discovery of MSA-2 , a non-nucleotide agonist that is orally available. MSA-2 demonstrated the ability to induce tumor regression and durable anti-tumor immunity in preclinical models when administered orally houstonmethodist.org. More recently, novel scaffolds, such as the tricyclic benzo biorxiv.orgnih.govthieno[2,3-c]pyrrole-1,3-dione structure of ZSA-51 , have yielded compounds with high oral bioavailability (49%) and potent anti-tumor effects biorxiv.org.
| Compound | Class | Key Pharmacokinetic Feature |
| MSA-2 | Non-nucleotide | Orally bioavailable; activity enhanced in acidic tumor microenvironment houstonmethodist.org |
| D61 | Amidobenzimidazole | Favorable pharmacokinetics and metabolic stability; effective via oral route nih.govhoustonmethodist.org |
| ZSA-51 | Tricyclic non-nucleotide | Superior oral bioavailability (49%) and potent in vivo activity biorxiv.org |
| SNX281 | Small Molecule | Systemic exposure after IV administration; Cmax-driven pharmacologic response nih.gov |
Mitigation of Off-Target Immune Activation and Potential Immune Cell Impairment
While potent immune activation is the goal of STING agonist therapy, indiscriminate or excessive activation can lead to adverse effects, including systemic inflammation and damage to healthy immune cells. A key challenge is to harness the therapeutic benefits of STING activation while minimizing its potential harms.
Understanding Mechanisms of Lymphocyte Apoptosis Induced by STING Activation
Research has revealed that STING activation does not exclusively trigger pro-inflammatory cytokine production; it can also induce programmed cell death, or apoptosis, in various cell types, including lymphocytes. STING activation in T cells can trigger canonical inflammatory responses alongside simultaneous T cell death and endoplasmic reticulum (ER) stress nih.govnih.gov. Similarly, prolonged STING activation in B cells has been shown to selectively trigger mitochondria-mediated apoptosis nih.govnih.govnih.govresearchgate.net. This agonist-induced cell death can affect both malignant and normal lymphocytes, highlighting a potential mechanism for on-target anti-tumor effects in B-cell malignancies but also a potential cause of off-target toxicity to the immune system nih.govresearchgate.net.
Designing Strategies for Enhanced Specificity and Reduced Systemic Reactivity
To limit off-target effects and reduce systemic reactivity, strategies are being developed to confine STING activation to the tumor microenvironment (TME).
Targeted Delivery: As with improving pharmacokinetics, DDS and ADCs are crucial for enhancing specificity. By directing the STING agonist to tumor cells or tumor-associated immune cells, systemic exposure and the risk of widespread, non-specific immune activation can be drastically reduced nih.gov.
TME-Activated Agonists: An innovative approach involves designing agonists that are preferentially active within the TME. The oral agonist MSA-2 , for example, shows increased cellular potency in acidic conditions, a characteristic feature of many tumors. This pH-dependent activity may help to localize its potent effects to the tumor site while reducing activity in healthy tissues broadinstitute.org.
Optimizing Agonist Properties: The development of agonists like the diABZIs was a step toward systemic administration with a better therapeutic window. These compounds were designed to have high potency, allowing for lower effective doses, which can help mitigate systemic side effects nih.gov.
Addressing Tumor Heterogeneity and Mechanisms of Resistance to STING Activation
The efficacy of STING agonists can be significantly impacted by the intrinsic characteristics of the tumor and its microenvironment. Tumors can be inherently resistant to STING activation or can develop adaptive resistance mechanisms following therapy.
Tumor heterogeneity presents a significant challenge. The expression levels of key pathway components, such as cGAS and STING, can vary widely between different tumor types and even within a single tumor. Tumors with low or absent STING expression in either the cancer cells or the surrounding immune cells may not respond to agonist therapy.
Furthermore, tumors can develop resistance through several adaptive mechanisms:
Upregulation of Immune Checkpoints: STING activation can lead to the upregulation of inhibitory molecules like PD-L1, which can dampen the anti-tumor T-cell response. This provides a strong rationale for combining STING agonists with immune checkpoint inhibitors to overcome this adaptive resistance.
Induction of Immunosuppressive Pathways: Studies have shown that STING activation can paradoxically trigger other immunosuppressive pathways. In pancreatic cancer models, STING agonists were found to induce B regulatory cells (Bregs), leading to intrinsic resistance. In ovarian cancer, resistance to PARP inhibitors was associated with STING-induced activation of the STAT3 signaling pathway, which promotes a pro-tumor macrophage phenotype nih.gov.
TME-Mediated Suppression: The broader TME can mediate resistance. For instance, the efficacy of monoclonal antibody therapies can be limited by a tumor-induced immunosuppressive signature on tumor-associated macrophages (TAMs). STING agonists have been shown to reverse this suppression and improve the efficacy of antibody therapy.
Future strategies to combat resistance will likely involve personalized approaches based on the specific tumor's genetic and immunological profile, as well as rational combination therapies that target these adaptive resistance pathways. For example, combining STING agonists with inhibitors of pathways like STAT3 or with agents that deplete suppressive cell populations like Bregs could restore and enhance anti-tumor immunity.
Fine-tuning the Inflammatory Response for Optimal Therapeutic Efficacy
Activation of the STING pathway initiates a powerful innate immune response, characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines. patsnap.comnih.gov While this is the desired effect for generating anti-tumor immunity, an excessive or uncontrolled inflammatory response can lead to systemic toxicity and adverse effects, such as cytokine release syndrome. nih.gov A critical challenge is to fine-tune this response, maximizing the anti-tumor effects while minimizing harmful systemic inflammation. mdpi.com
The goal is to transform "cold" tumors, which lack immune cell infiltration, into "hot," T-cell-inflamed tumors that are responsive to immunotherapy, without inducing widespread toxicity. mdpi.comnih.gov Research is focused on understanding how to modulate the STING-induced cytokine profile to achieve a balanced and sustained anti-tumor response. nih.govresearchgate.net This involves not only the potency of the agonist but also the method and location of its delivery. Strategies being explored include developing agonists that elicit a more localized and controlled immune response or combining them with agents that can temper systemic inflammation without compromising the targeted anti-tumor activity. researchgate.net The transient nature of STING activation is a known limitation, and finding ways to prolong the signaling in a controlled manner is a key therapeutic goal. researchgate.net
Exploration of Regulatory Pathways Modulating cGAS-STING Signaling (e.g., ENPP1, Lysosomal Degradation)
The intensity and duration of STING signaling are tightly controlled by several intrinsic regulatory pathways. Understanding and targeting these pathways offer novel strategies to enhance the efficacy of STING agonists like D61. Two key negative regulatory mechanisms are the ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) enzyme and the lysosomal degradation of the STING protein.
ENPP1: This enzyme functions as a critical negative regulator by hydrolyzing 2'3'-cGAMP, the endogenous ligand for STING. juniperpublishers.com High levels of ENPP1 in the tumor microenvironment can suppress STING activation by degrading cGAMP, thereby hindering the natural anti-tumor immune response. mskcc.orgyoutube.com This makes ENPP1 an attractive therapeutic target. By inhibiting ENPP1, the concentration of endogenous cGAMP can be increased, potentially amplifying the effect of exogenously administered STING agonists or even reactivating a suppressed anti-tumor response on its own. nih.govspringernature.comnih.gov This approach represents a more subtle modulation of the pathway compared to direct, high-potency agonism. springernature.com
Lysosomal Degradation: After activation and translocation from the endoplasmic reticulum, the STING protein is trafficked for degradation in lysosomes. nih.govnih.govzoores.ac.cn This process serves as a crucial off-switch to terminate the signal and prevent prolonged, potentially harmful inflammation. nih.govnih.gov Research has shown that blocking this degradation pathway, for instance by inhibiting the acidification of endolysosomes, can enhance and prolong STING signaling. nih.govnih.gov This strategy could be used to boost the therapeutic effect of STING agonists, leading to a more robust and sustained anti-tumor response. nih.govnih.gov The trafficking of STING for degradation involves its sorting into Rab7-positive endolysosomes. nih.govresearchgate.net
Identification of Novel STING Agonists with Improved Stability, Potency, and Allelic Versatility
The first generation of STING agonists, largely based on natural cyclic dinucleotides (CDNs), faced significant limitations, including poor stability, rapid degradation by enzymes like ENPP1, and limited cell permeability, which often necessitated direct intratumoral injection. mdpi.comnih.gov This has driven the development of novel, non-CDN agonists with improved pharmacological properties.
STING Agonist D61 is an example of such a compound, belonging to a class of amidobenzimidazole analogues. caymanchem.com The key objectives in developing new agonists are:
Improved Stability and Bioavailability: Creating compounds that are resistant to enzymatic degradation and can be administered systemically (e.g., orally or intravenously) would broaden their applicability beyond injectable tumors. nih.gov Orally bioavailable agonists could offer more sustained tumor regression. nih.gov
Enhanced Potency: Higher potency allows for efficacy at lower concentrations, potentially reducing off-target effects. D61 has demonstrated potent activity, inducing reporter gene expression with EC₅₀ values in the nanomolar range. caymanchem.com Highly potent agonists have been shown to repolarize suppressive myeloid populations in preclinical models. nih.gov
Allelic Versatility: The human population has several common genetic variants (alleles) of the STING protein. frontiersin.org Some early agonists showed different activity levels against these different variants, which could lead to variable patient responses. nih.govfrontiersin.org A crucial goal is to develop agonists, like SNX281, that can potently activate all major human STING isoforms to ensure broad clinical applicability. nih.gov
| Assay Type | Cell Line / Model | Parameter | Result | Source |
|---|---|---|---|---|
| Reporter Gene Assay | - | EC₅₀ (IFN-β Inducible) | 116 nM | caymanchem.com |
| Reporter Gene Assay | - | EC₅₀ (ISG Inducible) | 52.9 nM | caymanchem.com |
| Gene Expression | THP-1 Monocytes | IFN-β mRNA | Increased | caymanchem.com |
| CXCL10 mRNA | Increased | caymanchem.com | ||
| Protein Phosphorylation | THP-1 Monocytes | pTBK1 | Increased | caymanchem.com |
| pIRF3 | Increased | caymanchem.com | ||
| pSTING | Increased | caymanchem.com | ||
| In Vivo Efficacy | CT26 Murine Colon Cancer Model | Tumor Volume | Reduced | caymanchem.com |
Development of Predictive Biomarkers for STING Agonist Responsiveness in Preclinical Models
A significant hurdle in the clinical development of STING agonists is the modest efficacy observed in early trials, highlighting the need to identify which patients are most likely to respond. nih.govuchicago.edu The development of predictive biomarkers is essential for patient selection and for designing rational combination therapies. Preclinical research has pointed to several potential biomarkers:
STING Expression: The level of STING expression within tumor cells or infiltrating immune cells may be a key determinant of response. biospace.com Some studies suggest that low STING expression is associated with poor outcomes, providing a rationale for investigating STING expression as a predictive biomarker. biospace.comnih.gov
Tumor Microenvironment (TME) Composition: The presence of specific immune cells within the TME, particularly myeloid cells and antigen-presenting cells (APCs), appears to be required for a successful anti-tumor response following STING agonist treatment. nih.gov The absence of these cells may explain the lack of response in some "cold" tumors. nih.gov
Downstream Gene Signatures: The activation of the STING pathway leads to the expression of specific genes, notably chemokines like CXCL9, CXCL10, and CCL5, which are crucial for recruiting effector T-cells into the tumor. mdpi.comfrontiersin.org Elevated expression of these genes has been correlated with prolonged survival in preclinical models and could serve as a pharmacodynamic and predictive biomarker of STING pathway engagement. frontiersin.org
Identifying and validating these biomarkers in preclinical models will be critical for guiding the clinical application of STING agonists and improving therapeutic outcomes. nih.govjci.org
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie STING Agonist D61-induced interferon-beta (IFN-β) production, and what experimental methods confirm its target specificity?
- Methodological Answer : D61 binds to STING, triggering TBK1 and IRF3 phosphorylation, which activates IFN-β transcription. Validate this by treating THP-1 cells with D61 (4–8 µM) and performing Western blotting for phospho-TBK1/IRF3, coupled with qPCR to quantify IFN-β and CXCL10 mRNA levels. Include controls with STING-knockout cells to confirm pathway specificity .
Q. How should researchers determine optimal in vitro concentrations of D61 for dose-response studies in immune cell lines?
- Methodological Answer : Start with the reported EC50 values (52.9 nM for SEAP, 116 nM for IFN-β induction) and test a range (e.g., 0.1–10 µM). Use viability assays (e.g., MTT) to exclude cytotoxicity. For cytokine profiling, measure mRNA and protein levels at 6–24 hours post-treatment in THP-1 or RAW264.7 cells .
Q. What strategies ensure rigorous literature review when designing studies on D61’s immunostimulatory effects?
- Methodological Answer : Use databases like PubMed and Google Scholar with keywords "STING agonist D61," "cGAS-STING pathway," and "IFN-β induction." Prioritize primary studies reporting EC50 values, phosphorylation assays, and in vivo tumor models. Cross-reference with reviews on STING agonist mechanisms to identify knowledge gaps .
Advanced Research Questions
Q. How can researchers resolve discrepancies between D61’s in vitro potency (EC50) and in vivo efficacy in murine tumor models?
- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to assess D61’s bioavailability and tumor penetration. Compare intratumoral vs. systemic administration (e.g., 0.25 mg/kg every other day in CT26 models). Analyze tumor microenvironment factors (e.g., myeloid cell infiltration) that may limit drug activity .
Q. What experimental designs are optimal for comparing D61 with cyclic dinucleotides (e.g., cGAMP) in STING-dependent antitumor immunity?
- Methodological Answer : Use syngeneic models (e.g., MC38 or B16-F10) with STING-sufficient and -deficient mice. Standardize dosing based on molar equivalence (e.g., 1 µmol/kg cGAMP vs. 0.25 mg/kg D61). Measure tumor volume, survival, and immune biomarkers (e.g., CD8+ T cells, serum CXCL10) .
Q. How should researchers design combination therapies involving D61 and immune checkpoint inhibitors (e.g., anti-PD-1)?
- Methodological Answer : Administer D61 prior to or concurrently with anti-PD-1 in resistant tumor models (e.g., CT26). Schedule treatments to align with peak cytokine production (e.g., 24–48 hours post-D61 dosing). Use flow cytometry to assess T-cell exhaustion markers (e.g., TIM-3, LAG-3) and tumor regression kinetics .
Q. What statistical and data presentation practices ensure robustness in D61-related studies?
- Methodological Answer : Include ≥3 biological replicates for in vitro assays and ≥5 mice per group in vivo. Use ANOVA with post-hoc tests for multi-group comparisons. Present processed data in main figures (e.g., fold-change IFN-β mRNA) and raw data in supplements. Report error bars as SEM and specify statistical significance thresholds (e.g., *p<0.05) .
Q. How can researchers address batch-to-batch variability and storage conditions affecting D61 activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
